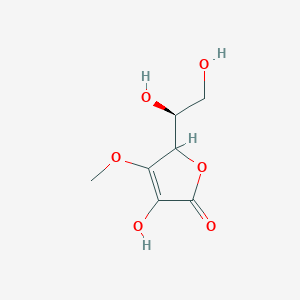

3-O-Methylascorbic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13443-57-7 |

|---|---|

Molecular Formula |

C7H10O6 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5?/m0/s1 |

InChI Key |

HFSCYDMAVALOIA-WWLRPLJCSA-N |

SMILES |

COC1=C(C(=O)OC1C(CO)O)O |

Isomeric SMILES |

COC1=C(C(=O)OC1[C@H](CO)O)O |

Canonical SMILES |

COC1=C(C(=O)OC1C(CO)O)O |

Synonyms |

3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |

Origin of Product |

United States |

Metabolism and Biosynthesis of 3 O Methylascorbic Acid in Biological Systems

Endogenous Formation Pathways

The primary pathway for the formation of 3-O-methylascorbic acid within the body is through the enzymatic methylation of its precursor, L-ascorbic acid. This process is catalyzed by a specific enzyme and utilizes a universal methyl donor.

Enzymatic Methylation of L-Ascorbic Acid by Catechol-O-Methyltransferase (COMT)

The enzyme responsible for the methylation of L-ascorbic acid is Catechol-O-methyltransferase (COMT). capes.gov.brnih.gov COMT is known for its role in the metabolism of catecholamines and other catecholic compounds. medchemexpress.commedchemexpress.com In vitro studies using COMT isolated from rat liver have demonstrated that L-ascorbic acid serves as a substrate for this enzyme, leading to the formation of a methylated product. capes.gov.brnih.gov While some research initially pointed to the formation of 2-O-methylascorbic acid, further studies have been conducted to clarify the precise structure of the methylated product. nih.gov The physiological substrates of COMT are diverse and include L-dopa, catecholamines like dopamine (B1211576) and norepinephrine, and ascorbic acid. medchemexpress.commedchemexpress.com

S-Adenosyl-Methionine as a Methyl Donor in Ascorbate (B8700270) Methylation

The methylation reaction catalyzed by COMT requires a methyl group donor. S-Adenosyl-methionine (SAMe) is the principal methyl donor in a vast number of metabolic reactions in the body, including the methylation of L-ascorbic acid. nih.govnatugena.denutripath.com.au SAMe provides the methyl group that is transferred to the hydroxyl group of L-ascorbic acid, a process essential for the formation of this compound. researchgate.netnih.gov The ratio of SAMe to its product, S-adenosyl-homocysteine (SAH), is a critical indicator of the cell's methylation capacity. oncoscience.us

Detection and Quantification of this compound as a Metabolite

Following its endogenous formation, this compound can be detected and quantified in biological samples, providing evidence of its presence as a metabolite in the body.

Presence in Biological Fluids (e.g., Urine)

This compound has been identified as a metabolite in urine. nih.gov Its presence in urine indicates that after its formation, it is circulated in the body and subsequently excreted. The detection of this compound in urine is a key piece of evidence for its in vivo formation and metabolism.

Identification via Mass Spectrometry-Based Metabolomics

Modern analytical techniques, particularly mass spectrometry-based metabolomics, have been instrumental in the identification and quantification of this compound in biological samples. rsc.org Metabolomic studies of urine have successfully identified 2-O-methylascorbic acid, a structurally similar compound, highlighting the utility of these methods in analyzing ascorbate metabolites. rsc.orguib.norsc.org These powerful techniques allow for the sensitive and specific detection of a wide range of metabolites, including the methylated derivatives of ascorbic acid.

Comparative Metabolic Fates of Ascorbic Acid and its O-Methylated Derivatives

The metabolic fate of L-ascorbic acid differs from that of its O-methylated derivatives. While L-ascorbic acid is a vital nutrient with well-established antiscorbutic properties, its methylated counterparts exhibit different biological activities. For instance, research has shown that 3-O-methyl-L-ascorbic acid lacks the antiscorbutic activity of the parent compound. capes.gov.br The methylation of ascorbic acid also impacts its stability; for example, 3-O-ethyl-L-ascorbic acid, a related derivative, is more stable than L-ascorbic acid. bluesun-international.com The metabolism of L-ascorbic acid itself is complex, leading to various degradation products, and its metabolic rate and pathways have been extensively studied in different species. karger.com

Physiological Context of this compound Presence

The presence of this compound in biological systems is not attributed to natural biosynthetic pathways. Instead, its occurrence is primarily the result of external administration for research purposes, particularly in studies evaluating the biological activity of various ascorbic acid derivatives. Scientific literature indicates that while the enzymatic methylation of L-ascorbic acid does occur in organisms, this process predominantly yields the 2-O-methylated isomer, not this compound.

Research into the metabolism of ascorbic acid has identified that the enzyme catechol-O-methyltransferase (COMT), found in tissues such as the rat liver, can methylate L-ascorbic acid using S-adenosylmethionine as a methyl group donor. karger.comhmdb.ca However, the product of this enzymatic reaction has been identified as 2-O-methyl-L-ascorbic acid. karger.comhmdb.ca This isomer, 2-O-methylascorbic acid, has been detected as a natural metabolite in the urine of rats and has been identified in human metabolomic studies, where its levels have been correlated with certain physiological conditions. karger.comhmdb.ca

In contrast, there is a lack of evidence for the endogenous production of this compound. Its relevance in a physiological context is therefore primarily understood through studies where it has been synthetically produced and introduced into biological systems to assess its properties, most notably its antiscorbutic (vitamin C-like) activity.

One of the key physiological roles of ascorbic acid is the prevention of scurvy. Studies were conducted to determine if methylation at the C-3 position would affect this activity. In research involving guinea pigs, which, like humans, cannot synthesize their own ascorbic acid, this compound was administered orally to evaluate its antiscorbutic effect. The findings indicated that while it possessed some vitamin C activity, it was significantly less potent than L-ascorbic acid.

The following table summarizes research findings on the antiscorbutic properties of this compound when administered to guinea pigs.

| Compound | Relative Antiscorbutic Activity (Compared to L-Ascorbic Acid) | Organism Studied | Reference |

|---|---|---|---|

| This compound | Approximately 1/50th the activity of L-ascorbic acid when given orally | Guinea Pig | citrech.it |

| 3-methyl-L-ascorbic acid | Showed antiscorbutic properties | Guinea Pig | capes.gov.br |

The reduced biological activity suggests that the metabolic fate and cellular uptake of this compound may differ significantly from that of the parent vitamin. The free hydroxyl group at the C-3 position is crucial for the full biological activity and antioxidant capacity of ascorbic acid. mdpi.com Methylation at this position diminishes its effectiveness, likely by altering its ability to participate in the enzymatic and antioxidant reactions that define the physiological role of vitamin C.

Biological Activities and Molecular Mechanisms of 3 O Methylascorbic Acid and Its Analogs

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

A novel series of 3-O-alkylascorbic acids (3-RASA) has been synthesized and evaluated for their inhibitory effects on lipid peroxidation in rat liver microsomes. nih.gov These studies are crucial for understanding how structural modifications to the ascorbic acid molecule influence its antioxidant potential. The lipophilicity of these analogs, conferred by the alkyl chain at the 3-O position, plays a significant role in their ability to protect lipids from peroxidation.

In one key study, the anti-lipid peroxidation activity was found to be markedly dependent on the hydrophobicity of the 3-RASA compounds. nih.gov For instance, 3-O-dodecylascorbic acid and 3-O-(decylcarbomethyl)ascorbic acid showed potent inhibitory effects on lipid peroxidation in rat liver microsomes. nih.gov This suggests that increasing the length of the alkyl chain enhances the association of these analogs with lipid membranes, positioning them to effectively intercept and neutralize lipid radicals.

Another study highlighted that 3-O-dodecylcarbomethylascorbic acid exhibited a potent inhibitory effect on biochemical lipid peroxidation. researchgate.netnih.gov The inhibitory concentration (IC50) values, which represent the concentration of an antioxidant required to inhibit lipid peroxidation by 50%, have been determined for various analogs, providing a quantitative measure of their efficacy.

Below is a data table summarizing the inhibitory effects of selected 3-O-alkylascorbic acid analogs on lipid peroxidation.

| Compound | Model System | IC50 (µM) |

| 3-O-dodecylascorbic acid | Rat liver microsomes | 3.1 nih.gov |

| 3-O-(decylcarbomethyl)ascorbic acid | Rat liver microsomes | 3.3 nih.gov |

This table illustrates the potent anti-lipid peroxidative activity of specific 3-O-alkylascorbic acid analogs.

The primary mechanism by which 3-O-alkylascorbic acid analogs inhibit lipid peroxidation is by acting as chain-breaking antioxidants. researchgate.netnih.gov The process of lipid peroxidation is a chain reaction involving three main stages: initiation, propagation, and termination. nih.gov During the propagation phase, lipid peroxyl radicals (ROO•) react with adjacent lipid molecules, creating new lipid radicals and perpetuating a cycle of damage. nih.gov

Chain-breaking antioxidants interrupt this cycle by donating a hydrogen atom to the peroxyl radical, thus neutralizing it and preventing further propagation of the oxidative chain. researchgate.netmdpi.com Studies have shown that 3-O-alkylascorbic acid derivatives effectively inhibit the radical chain reaction. researchgate.net For example, 3-O-dodecylcarbomethylascorbic acid was found to very strongly inhibit the chain reaction of peroxidation induced by Fe(2+)-linoleic acid hydroperoxide. nih.gov This action is characteristic of a chain-breaking antioxidant. nih.gov

While ascorbic acid itself is a well-known hydrophilic chain-breaking antioxidant, its 3-O-alkyl derivatives are more lipophilic, allowing them to function effectively within the lipid environment of cellular membranes where lipid peroxidation occurs. researchgate.net The presence of the enol functions in the structure of ascorbic acid analogs is important for this antioxidant effect. oup.com

However, the modification at the 3-O position can alter the radical scavenging profile compared to the parent ascorbic acid molecule. For instance, 3-O-dodecylcarbomethylascorbic acid was found to have low reducing activity against a stable radical when compared to alpha-tocopherol (B171835) and showed no reducing activity against ferric ions and superoxide (B77818) anion radicals. researchgate.netnih.gov Despite this, it demonstrated a potent inhibitory effect in a model of lipid peroxidation that depends on the enzymatic generation of superoxide, an effect nearly equal to that of alpha-tocopherol. nih.gov This suggests that its primary role is within the lipid phase as a chain-breaking antioxidant rather than a direct scavenger of aqueous radicals like superoxide. nih.gov

The redox potentials of the 3-RASA compounds are increased by the substituent group, making them harder to oxidize compared to ascorbic acid. nih.govresearchgate.net This chemical property influences their interaction with different types of free radicals.

The table below provides data on the free radical scavenging activities of related ascorbic acid analogs.

| Compound/Extract | Assay | IC50 or Activity |

| 4-benzoyl derivative (3g) | Superoxide-anion scavenging | 1.45 x 10⁻³ M oup.com |

| 4-benzoyl derivative (3i) | Superoxide-anion scavenging | 1.35 x 10⁻³ M oup.com |

| 4-acetylbutanolide (5f) | DPPH reduction (at 5 x 10⁻³ M) | 87.3% inhibition oup.com |

| Ascorbic Acid | DPPH reduction (at 5 x 10⁻³ M) | 93.3% inhibition oup.com |

This table presents the radical scavenging capacity of various ascorbic acid analogs, demonstrating how structural changes impact their antioxidant activity.

Mechanisms of Anti-Lipid Peroxidative Effects as Chain-Breaking Antioxidants

Cellular and Molecular Signaling Pathway Modulation

Certain derivatives of ascorbic acid have been shown to play a role in neuronal differentiation and development. Specifically, in the well-established PC12 cell line, a model for studying neuronal differentiation, some analogs have been found to promote neurite outgrowth. While ascorbic acid itself does not typically induce neurite outgrowth in PC12 cells on its own, specific lipophilic derivatives have shown activity. nih.govresearchgate.net

For example, 3-O-ethylascorbic acid has been demonstrated to enhance dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells. researchgate.netresearchgate.net This suggests that modification of the ascorbic acid structure can imbue it with neurotrophic properties. The promotion of neurite outgrowth is a critical process in neuronal development and regeneration, and compounds that can facilitate this are of significant interest in neuroscience research.

A key mechanism through which ascorbic acid derivatives appear to exert their neurotrophic effects is by synergizing with pathways that elevate intracellular cyclic AMP (cAMP). nih.govresearchgate.net The cAMP signaling pathway is a well-known inducer of neurite outgrowth in PC12 cells. Agents like dibutyryl cyclic AMP (Bt2cAMP) are often used to experimentally trigger this differentiation process. nih.gov

Studies have explicitly shown that 3-O-ethylascorbic acid enhances the neurite outgrowth that is induced by dibutyryl cyclic AMP in PC12 cells. researchgate.netresearchgate.net Similarly, other lipophilic ascorbate (B8700270) derivatives, such as 6-acylated ascorbic acid 2-O-alpha-glucosides, have been found to enhance neurite formation induced by both Bt2cAMP and Nerve Growth Factor (NGF) in a dose-dependent manner. nih.govresearchgate.net This enhancement is often linked to the modulation of downstream signaling cascades, such as the MAPK pathway. nih.gov The ability of these analogs to be taken up by cells and potentially increase intracellular ascorbic acid levels is thought to be a contributing factor to this synergistic enhancement. nih.gov

Promotion of Neurite Outgrowth in Cellular Models (e.g., PC12 cells)

Enzyme Interaction and Regulation

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathways of catecholamines, such as dopamine (B1211576), epinephrine (B1671497), and norepinephrine, as well as catechol drugs like L-DOPA. nih.gov It facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the catechol ring of its substrates. nih.gov This O-methylation process is a major route for the degradation and inactivation of these biologically active molecules. medchemexpress.com

Ascorbic acid (Vitamin C) has been identified as a physiological substrate for COMT and acts as a weak competitive inhibitor of the enzyme. nih.govmedchemexpress.compatsnap.com In the presence of ascorbic acid, the metabolism of other COMT substrates, such as epinephrine, is significantly reduced. For instance, in primate spinal meninges, a clinically relevant concentration of ascorbic acid (1 mM) was found to almost completely block the COMT-mediated metabolism of epinephrine, with less than 3% of epinephrine being metabolized in its presence, compared to 60% in its absence. nih.gov This inhibitory effect increases the bioavailability of epinephrine. nih.gov

The methylation of ascorbic acid by COMT results in the formation of O-methylascorbate. plos.org This enzymatic reaction has been a subject of interest in understanding the broader role of COMT in cellular detoxification and the regulation of neurotransmitter levels. nih.gov While ascorbic acid itself is a weak inhibitor, the development of more potent and selective COMT inhibitors has been a focus of pharmacological research, particularly for conditions like Parkinson's disease where preserving L-DOPA levels is critical. nih.govnih.gov The interaction between ascorbic acid and COMT highlights a natural regulatory mechanism for catecholamine metabolism.

Table 1: Effect of Ascorbic Acid on Epinephrine Metabolism by COMT

| Condition | Epinephrine Metabolism by COMT | Reference |

| With Sodium Metabisulfite (Antioxidant) | 60% +/- 6% | nih.gov |

| With Ascorbic Acid (1 mM) | < 3% | nih.gov |

Tyrosinase is a key copper-containing enzyme that plays a central role in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. nih.govmdpi.com It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov The abnormal expression or activation of tyrosinase is associated with various skin pigmentation disorders. nih.gov

Ascorbic acid and its derivatives are known to influence melanogenesis, primarily through their interaction with the tyrosinase-catalyzed reactions. nih.gov Generally, ascorbic acid is considered an inhibitor of melanin formation. nih.gov Its inhibitory action is largely attributed to its ability to reduce the enzymatically generated o-quinones back to their diphenolic form, thereby preventing their polymerization into melanin pigments. nih.gov

However, the effect of ascorbic acid on tyrosinase activity can be complex. Some studies have reported that under certain conditions, ascorbic acid can stimulate tyrosinase activity and expression in melanoma cells. nih.gov Derivatives of ascorbic acid, including 3-O-methylascorbic acid, have been synthesized and evaluated for their effects on tyrosinase and melanin formation. For instance, certain 3-O-alkylascorbic acid derivatives have been shown to exhibit inhibitory activity against tyrosinase-catalyzed melanin formation. nih.govresearchgate.net The modification at the C-3 position of the ascorbic acid molecule is a strategy to enhance stability and modulate biological activity, including the inhibition of tyrosinase. nih.govresearchgate.net The inhibitory potential often depends on the specific nature of the substituent at the 3-O-position.

Table 2: Investigated Effects of Ascorbic Acid and its Derivatives on Melanogenesis

| Compound/Condition | Effect on Tyrosinase/Melanogenesis | Mechanism | Reference |

| Ascorbic Acid | Generally inhibitory | Reduction of o-quinones | nih.gov |

| Ascorbic Acid (in some cell studies) | Stimulatory | Activation of p38 MAPK signaling | nih.gov |

| 3-O-alkylascorbic acid derivatives | Inhibitory | Direct interaction with tyrosinase | nih.govresearchgate.net |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov

Research into the biological activities of ascorbic acid derivatives has extended to their potential effects on AChE. While direct and potent inhibition of AChE by this compound is not extensively documented in the provided context, the broader class of ascorbic acid derivatives has been explored for various neurological activities. For instance, 3-O-ethyl-l-ascorbic acid has been shown to enhance neurite outgrowth in PC12 cells, a process relevant to neuronal health. researchgate.net

The evaluation of AChE inhibitory activity is a standard component in the screening of compounds for potential neuroprotective effects. nih.gov The search for novel AChE inhibitors often involves examining natural products and their synthetic derivatives. nih.gov While specific data on the IC50 value of this compound for AChE inhibition is not available in the provided sources, the study of related compounds suggests that structural modifications of ascorbic acid can lead to diverse biological effects, including those relevant to neurodegenerative diseases. researchgate.net

Influence on Tyrosinase-Catalyzed Melanin Formation

Interactions with Nucleic Acids and Epigenetic Processes

The interaction of ascorbic acid and its derivatives with DNA, particularly in the context of oxidative damage, is a significant area of research. Ascorbic acid can act as a pro-oxidant, especially in the presence of transition metal ions like copper (Cu2+), leading to the generation of reactive oxygen species (ROS) that can cause DNA strand breaks. nih.govresearchgate.net

Studies on plasmid DNA, such as pUC19, have been instrumental in elucidating the structure-activity relationships of ascorbic acid derivatives in causing DNA damage. nih.govresearchgate.net Research has shown that the ability of these derivatives to induce oxidative damage is highly dependent on the availability of the hydroxyl groups at the C-2 and C-3 positions of the ascorbate molecule. nih.gov

Derivatives where the 2-OH or 3-OH groups are methylated, such as this compound, exhibit a significantly reduced capacity to cause oxidative damage to plasmid DNA compared to ascorbic acid itself. nih.gov When both the 2-OH and 3-OH groups are protected, the ability to damage plasmid DNA is almost completely lost. nih.gov This indicates that the 2,3-enediol moiety is critical for the pro-oxidant activity of ascorbic acid in this context. nih.gov In contrast, derivatives like 3-O-dodecylascorbic acid have been noted for their ability to inhibit lipid peroxidation, suggesting a protective antioxidant role in different biological contexts. researchgate.net

Table 3: Effect of Ascorbic Acid Derivatives on Plasmid DNA Cleavage

| Ascorbic Acid Derivative | Modification | Ability to Cleave Plasmid DNA (in presence of Cu2+) | Reference |

| Ascorbic Acid | Unmodified | High | nih.gov |

| 2-O- or 3-O-methylated derivatives | Methylated at 2-OH or 3-OH | Slight | nih.gov |

| Derivatives with both 2-OH and 3-OH protected | Protected at both 2-OH and 3-OH | Almost none | nih.gov |

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are a family of proteins that play a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) in DNA. nih.gov This process is a key step in DNA demethylation, which is fundamental for normal development and is often dysregulated in diseases like cancer. nih.gov

Ascorbic acid (Vitamin C) has emerged as an important cofactor for the activity of TET enzymes. researchgate.net The enzymatic function of TET proteins is dependent on Fe(II) and α-ketoglutarate, and ascorbic acid is thought to enhance their activity by recycling the Fe(II) cofactor. Low levels of vitamin C have been associated with decreased TET activity, which can lead to hypermethylation of DNA. researchgate.net

Recent research has linked dysregulation of vitamin C metabolism and transport with the epigenetic landscape of certain cancers. For example, in some BRAF-mutated colorectal cancers, low intracellular levels of vitamin C and its metabolites have been observed, which may contribute to the hypermethylation phenotype seen in these tumors by impairing TET enzyme function. researchgate.net The expression of the vitamin C transporter gene SLC23A1 has been found to be inversely correlated with DNA methylation levels in this context. researchgate.net While the direct role of this compound in this process is not specified, the fundamental connection between ascorbic acid and TET enzyme activity highlights a critical epigenetic mechanism influenced by this vitamin and its metabolic state. foundmyfitness.com

Other Investigated Biological Activities

Antimicrobial Properties in In Vitro Assays

While research specifically detailing the antimicrobial properties of this compound is limited, studies on its parent compound, ascorbic acid, and other derivatives provide insight into the potential antimicrobial behavior of this class of molecules. Ascorbic acid itself has demonstrated inhibitory effects against various microorganisms. jst.go.jpresearchgate.netiraqmedj.org For example, it has shown efficacy against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. jst.go.jp The mechanism is thought to involve the alteration of the bacterial cell's outer membrane, which impairs its selective permeability. researchgate.net

Derivatives of ascorbic acid have been synthesized and tested to enhance properties like lipophilicity and stability, which can influence antimicrobial action. researchgate.net For instance, 3-O-ethyl-L-ascorbic acid, an analog of this compound, was found to be active against Staphylococcus aureus and Enterococcus faecalis, and it exhibited stronger activity against Candida albicans than ascorbic acid. jst.go.jpresearchgate.net Another study showed that zinc ascorbate has antimicrobial activity against Propionibacterium acnes, a bacterium implicated in acne vulgaris. nih.gov Furthermore, mixed ligand complexes involving L-ascorbic acid and its isopropylidene derivative have been synthesized and shown to possess in-vitro antibacterial activity against Salmonella typhi, Escherichia coli, and Staphylococcus aureus, as well as antifungal properties. researchgate.net These findings suggest that modifications at the C-3 position of the ascorbic acid structure can modulate its antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Ascorbic Acid and its Derivatives

| Compound | Test Organism | Observed Effect |

|---|---|---|

| Ascorbic Acid (AA) | Staphylococcus aureus | High inhibition (90-95% growth decrease at 0.15-0.31%) jst.go.jp |

| Ascorbic Acid (AA) | Enterococcus faecalis | High inhibition (84-91% growth decrease at 0.15-0.31%) jst.go.jp |

| Ascorbic Acid (AA) | Pseudomonas aeruginosa | Moderate inhibition (86% growth decrease at 0.31%) jst.go.jp |

| Ascorbic Acid (AA) | Candida albicans | Weak bacteriostatic activity (20% growth decrease at 0.16%) jst.go.jp |

| 3-O-Ethyl-L-ascorbic acid (AAE) | Staphylococcus aureus | Weaker activity than AA jst.go.jpresearchgate.net |

| 3-O-Ethyl-L-ascorbic acid (AAE) | Enterococcus faecalis | Weaker activity than AA jst.go.jpresearchgate.net |

| 3-O-Ethyl-L-ascorbic acid (AAE) | Candida albicans | Stronger activity than AA jst.go.jpresearchgate.net |

| Zinc Ascorbate | Propionibacterium acnes | Showed antimicrobial activity nih.gov |

Cellular Cytotoxicity in Specific Cell Lines (e.g., L929 Fibroblasts)

The cytotoxic effects of ascorbic acid and its derivatives have been evaluated in various cell lines, including L929 mouse fibroblasts, often used in biocompatibility testing. nih.govnih.gov Studies on L-ascorbic acid have shown that it can inhibit cell proliferation and decrease cell viability in L929 cultures at concentrations above 2 mM. nih.gov This cytotoxic effect is attributed to the generation of reactive oxygen species, like hydrogen peroxide (H₂O₂), during the autoxidation of ascorbic acid in the culture medium. nih.govnih.gov The addition of catalase, an enzyme that neutralizes H₂O₂, can prevent this cytotoxicity, supporting the role of H₂O₂ as the primary cytotoxic agent. nih.govnih.gov

Derivatives of ascorbic acid show varied cytotoxic profiles. For example, a study on 3-O-ethyl-L-ascorbic acid (AAE) found it to be less cytotoxic to L929 fibroblasts than its parent compound, ascorbic acid. jst.go.jp While concentrations of ascorbic acid at 2.5% were considered cytotoxic, a 10% concentration of AAE was required to be deemed cytotoxic. jst.go.jp This suggests that modification at the C-3 position can significantly alter the compound's interaction with cells and its pro-oxidant potential. Other research on different ascorbic acid analogs has also demonstrated that cytotoxicity is highly structure-dependent, with some derivatives showing selective antiproliferative activity against tumor cell lines while exhibiting low cytotoxicity towards normal fibroblasts. mdpi.com

Table 2: Cytotoxicity of Ascorbic Acid and its Ethyl Analog in L929 Fibroblasts

| Compound | Cell Line | Cytotoxic Concentration | Notes |

|---|---|---|---|

| L-Ascorbic Acid (AA) | L929 Fibroblasts | > 2 mM | Inhibited cell proliferation and decreased viability. nih.gov |

| L-Ascorbic Acid (AA) | L929 Fibroblasts | ≥ 2.5% | Considered cytotoxic. jst.go.jp |

| 3-O-Ethyl-L-ascorbic acid (AAE) | L929 Fibroblasts | 10% | Considered cytotoxic, indicating lower toxicity than AA. jst.go.jp |

| Sodium Ascorbate | Chick embryo, human, and mouse fibroblasts | 0.05-0.25 mM | Lethal effect observed. nih.gov |

Implications in Beta-Oxidation Processes

While direct evidence linking this compound to beta-oxidation is scarce, its structural relationship to ascorbic acid (Vitamin C) suggests a potential role. Ascorbic acid is a known cofactor for enzymes involved in the biosynthesis of carnitine. jst.go.jp Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria, the site of beta-oxidation.

One study noted that 2-O-methylascorbic acid, an isomer of this compound, was associated with metabolites reflecting beta-oxidation processes in the host. biorxiv.org Specifically, it was grouped with acylcarnitines, which are intermediates of beta-oxidation. The study hypothesized that since Vitamin C is a cofactor for carnitine biosynthesis, which is essential for beta-oxidation, its methylated derivatives might have related functions. biorxiv.org This suggests that O-methylated forms of ascorbic acid could potentially influence the pathways that regulate fatty acid metabolism. However, further research is required to directly establish the implications and mechanisms of this compound in beta-oxidation processes.

Structure Activity Relationships Sar and Structural Determinants of Function

Influence of 3-O-Methylation on Molecular Stability

Methylation at the 3-position of the ascorbic acid molecule has a profound impact on its stability, both thermally and in aqueous solutions. This modification is a key strategy to overcome the inherent instability of ascorbic acid, which is prone to degradation by light, heat, and oxidation. doi.orgcitrech.it

Thermal Stability Profile

3-O-Methylascorbic acid demonstrates enhanced thermal stability compared to its parent compound, ascorbic acid. citrech.it While ascorbic acid is susceptible to thermal degradation, structural modifications such as methylation at the 3-hydroxyl group can lead to derivatives with increased thermal and oxidative stability. doi.orgresearchgate.net For instance, studies on 3-O-ethyl ascorbic acid, a similar derivative, have shown substantially greater thermal stability in aqueous solutions at temperatures ranging from 25°C to 55°C compared to ascorbic acid. jst.go.jp This increased stability is attributed to the protection of the enolic hydroxyl group, which is a primary site for oxidation. doi.org The process of autoxidation, which is accelerated by factors like heat, is a known pathway for ascorbic acid degradation. citrech.it

Stability in Aqueous Solution

The stability of this compound in aqueous solutions is notably improved compared to ascorbic acid. Ascorbic acid is known to be unstable in aqueous solutions, particularly in the presence of air and at neutral or alkaline pH. citrech.itnih.gov The autoxidation of ascorbic acid is pH-dependent and accelerates with increasing pH. nih.gov However, substitution at the enolic hydroxyl groups, such as in this compound, confers stability against autoxidation. citrech.it In contrast, derivatives like 3-O-carboxymethylascorbic acid have been found to be markedly unstable in aqueous solution. researchgate.net The stability of derivatives is crucial, as moisture has been shown to be a key factor in the degradation of ascorbic acid in the solid phase. ntu.ac.uk

Role of Specific Hydroxyl Groups (C-2, C-3) in Biological Activity

The hydroxyl groups at the C-2 and C-3 positions of the ascorbic acid lactone ring are critical for its biological activities. Modifications to these groups, such as methylation, directly influence the molecule's functional properties.

Contribution of Unattached 2-OH and 3-OH Groups to DNA Cleavage Activity

The free hydroxyl groups at the C-2 and C-3 positions of ascorbic acid are major contributors to its ability to induce DNA cleavage. researchgate.net Research has shown that ascorbic acid, in the presence of copper ions (Cu(II)), can generate reactive oxygen species (ROS) that lead to the scission of DNA strands. oup.com Derivatives of ascorbic acid with unattached 2-OH and 3-OH groups retain this DNA-cleaving ability. researchgate.net Conversely, derivatives that have been methylated at either the 2-OH or 3-OH position exhibit a significantly reduced capacity to damage plasmid DNA under the same conditions. researchgate.netnih.gov When both the 2-OH and 3-OH groups are protected, the ability to cause oxidative damage to plasmid DNA is almost completely lost. researchgate.net This indicates that the presence of these free hydroxyl groups is essential for this specific biological activity.

Significance of 3-Enolic Hydroxyl Group for Pharmacological Activities

The 3-enolic hydroxyl group of ascorbic acid is of particular importance for its pharmacological activities. This group is the first to ionize, and at physiological pH, ascorbic acid exists predominantly as the 3-monoanion. nih.gov This ionization is crucial for its antioxidant chemistry. nih.gov While the free 3-enolic hydroxyl group is beneficial for many biological and pharmacological activities, its modification can lead to derivatives with altered properties. researchgate.net For instance, the introduction of lipophilic moieties at the 3-hydroxy group has been a strategy to develop agents for treating specific conditions. researchgate.net However, it is the electron-donating activity of the enolic hydroxyl groups that is required for activities such as the suppression of lipid peroxidation. nih.gov

Impact of Alkyl Chain Length and Substitutions at the 3-Position

The introduction of alkyl chains and other substituents at the 3-position of the ascorbic acid molecule can significantly modulate its physicochemical and biological properties.

The length of the alkyl chain at the 3-position influences the lipophilicity of the resulting ascorbic acid derivative. nih.gov Structure-activity relationship studies have demonstrated that for anti-lipid peroxidation activity, both a long alkyl chain and the electron-donating activity of the enolic hydroxyl group are necessary. nih.gov This suggests that an appropriate level of lipophilicity allows these derivatives to penetrate phospholipid bilayers and protect against lipid peroxidation within the biomembrane. nih.gov However, research on other types of compounds has shown a "cut-off effect," where increasing the alkyl chain length enhances activity only up to a certain point, after which it decreases. researchgate.net

The type of substitution at the 3-position is also a critical determinant of activity. For example, 3-O-alkylated ascorbic acid derivatives have been synthesized to act as radical scavengers. nih.gov In contrast, the introduction of a benzoyl moiety at the 3-position has been explored to create analogues with potent superoxide (B77818) anion scavenging activity. nih.gov The synthesis of 3-O-alkyl ethers of ascorbic acid can be achieved in a single step without the need for protecting groups. researchgate.net

Below is an interactive table summarizing the impact of various substitutions at the 3-position of ascorbic acid on its properties.

| Substitution at 3-Position | Impact on Stability | Impact on Biological Activity | Reference |

| Methyl | Increased thermal and aqueous stability | Reduced DNA cleavage activity | citrech.itresearchgate.net |

| Dodecyl | - | Markedly inhibited lipid peroxidation | nih.gov |

| (Decylcarboxymethyl) | - | Markedly inhibited lipid peroxidation | nih.gov |

| Carboxymethyl | Markedly unstable in aqueous solution | - | researchgate.net |

| Benzoyl | - | Potent superoxide anion scavenging activity | nih.gov |

Comparative Analysis of 2-O-Methylated versus 3-O-Methylated Ascorbic Acid Derivatives

A primary consequence of methylation at either the C-2 or C-3 position is a significant increase in the stability of the ascorbic acid molecule. mdpi.com The native 2,3-enediol structure is highly reactive and susceptible to oxidation; by substituting one of the hydroxyl groups, this reactivity is diminished. mdpi.com However, this enhanced stability comes at the cost of certain biological activities that depend on the presence of free hydroxyl groups. For instance, research on the oxidative damage of plasmid DNA has shown that the free 2-OH and 3-OH groups are crucial for this activity. nih.govresearchgate.net Derivatives methylated at either the 2-OH or 3-OH position demonstrate a significantly reduced ability to cleave plasmid DNA, indicating that the antioxidant potential in this context is compromised. researchgate.net

The specific location of the methyl group introduces further functional differentiation. Studies comparing 2-O-methylascorbic acid and this compound have revealed key differences in their biological efficacy. For example, in the context of antiallergic activity, a dissociable hydroxyl group at the C-3 position is considered vital for the inhibition of degranulation. mdpi.com This implies that 2-O-methylated derivatives, which retain the free C-3 hydroxyl, would be active in this regard, whereas 3-O-methylated derivatives would not. The enzyme catechol-O-methyltransferase has been shown to catalyze the methylation of L-ascorbic acid specifically to 2-O-methylascorbic acid. hmdb.ca

While both 2-O- and 3-O-methylation enhance molecular stability, they do so at the expense of vitamin C activity, which requires the molecule to be metabolized back to ascorbic acid. nih.gov The fundamental structure-activity relationship dictates that any substitution on the C-2 and C-3 positions can lead to a loss of antiscorbutic activity if the derivative cannot be enzymatically hydrolyzed in vivo.

Table 1: Comparative Properties of Methylated Ascorbic Acid Derivatives

| Property | 2-O-Methylascorbic Acid | This compound | Reference |

|---|---|---|---|

| Molecular Stability | Increased relative to L-ascorbic acid | Increased relative to L-ascorbic acid | mdpi.com |

| Plasmid DNA Cleavage Activity | Significantly reduced; only "soft" cleavage observed | Significantly reduced; only "soft" cleavage observed | researchgate.net |

| Requirement of C-3 OH for Activity | Retains the free C-3 hydroxyl group, potentially allowing for activities like degranulation inhibition | The C-3 hydroxyl group is blocked, likely abolishing activities that specifically require it | mdpi.com |

| Antiscorbutic (Vitamin C) Activity | Lacks direct activity; requires metabolic conversion | Lacks direct activity; requires metabolic conversion | nih.gov |

Effects of Hybridization with Other Chemical Moieties on Activity and Stability

Hybridizing ascorbic acid derivatives, including this compound, with other chemical moieties is a key strategy to modulate their activity, stability, and bioavailability. These modifications can range from simple alkylation to conjugation with larger molecules like phosphates, acyl chains, and nucleosides.

Alkylation at the C-3 position, such as in 3-O-ethylascorbic acid, creates a stable derivative that is soluble in both water and oil, enhancing its utility in cosmetic formulations. google.com Such derivatives, including a series of 3-O-alkylascorbic acids, have been synthesized to act as radical scavengers. tandfonline.comsci-hub.se Their biological effects, such as promoting neurite outgrowth, have been documented, although often requiring higher concentrations than ascorbic acid itself. tandfonline.comnih.gov

More complex hybridization involves attaching moieties at other positions of the ascorbic acid scaffold, often in combination with methylation. For example, a series of 6-O-acyl-l-ascorbic acid-3-O-phosphates were synthesized to function as radical scavengers. nih.gov In this series, the length of the acyl chain at the C-6 position was found to be a critical determinant of cytotoxicity against human lung carcinoma cells. The derivative with a 12-carbon lauryl chain (6-Laur-ASA-3P) was identified as the most potent, demonstrating that lipophilicity can be tuned to optimize biological activity. nih.gov

Similarly, the combination of methylation at C-2 and modification at C-6 has yielded compounds with specific biological functions. The derivative 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic acid was found to have potent antiallergic properties, exhibiting significantly higher inhibitory activity on degranulation than other derivatives. mdpi.com This highlights how the interplay between a small alkyl group at C-2 for stability and a long-chain amide at C-6 for biological interaction can create a highly active molecule. mdpi.com

Hybridization can also be used to create prodrugs that release ascorbic acid upon metabolic processing. Derivatives like 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid are metabolized by esterase and α-glucosidase to release L-ascorbic acid, thereby exerting their vitamin C activity. nih.gov The synthesis of nucleoside analogs based on a 2,3-di-O-methyl ascorbic acid scaffold represents another avenue of hybridization, explored for potential antitubercular activity, though the synthesized compounds showed minimal inhibitory concentration. researchgate.net

Table 2: Research Findings on Hybridized Ascorbic Acid Derivatives

| Derivative | Hybrid Moiety | Observed Effect/Activity | Reference |

|---|---|---|---|

| 3-O-Ethylascorbic acid | Ethyl group at C-3 | Enhanced stability; soluble in water and oil; promotes neurite outgrowth. | google.comtandfonline.com |

| 6-O-acyl-l-ascorbic acid-3-O-phosphates | Acyl chain at C-6, Phosphate (B84403) at C-3 | Act as radical scavengers; cytotoxicity dependent on acyl chain length (C12 optimal). | nih.gov |

| 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid | Glucosyl group at C-2, Octanoyl group at C-6 | Metabolized to L-ascorbic acid to show activity; enhances neurite outgrowth. | nih.gov |

| 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic acid | Methyl group at C-2, N-hexadecanoyl group at C-6 | Potent antiallergic activity through degranulation inhibition. | mdpi.com |

| Tetronolactonyl nucleoside analogs (from 2,3-di-O-methyl ascorbic acid) | Imidazole, Benzimidazole, Adenine | Synthesized and evaluated for antitubercular activity (MIC >12.5µg/mL). | researchgate.net |

Advanced Research Methodologies and Future Directions

Analytical Techniques for Characterization and Detection

The accurate detection and quantification of 3-O-Methylascorbic acid and other ascorbate (B8700270) derivatives are fundamental to elucidating their biological functions. Researchers utilize a range of sophisticated analytical methods to achieve this.

Spectrophotometric Methods for Ascorbate Derivative Analysis

Spectrophotometry, a technique that measures how much a chemical substance absorbs light, offers a foundational method for analyzing ascorbate derivatives. Derivative spectrophotometry, in particular, enhances the specificity and selectivity of analysis, which is especially useful when dealing with complex mixtures or when the substance of interest, like ascorbic acid, is prone to degradation. acs.orgnih.gov This method can help to resolve overlapping absorbance bands from different compounds in a sample, making it a valuable tool for quantitative analysis. acs.orgnih.gov

For instance, first-order derivative spectrophotometry has been successfully used for the simultaneous determination of ascorbic acid and other compounds in various preparations. acs.org While direct spectrophotometric methods for this compound are less commonly detailed, the principles applied to its parent compound, ascorbic acid, and other derivatives demonstrate the utility of this technique. rsc.orgrsc.org The stability of the analyte during analysis is a critical consideration, and methods are often optimized to prevent degradation. acs.org

Integration of Mass Spectrometry with Metabolomics for Profiling this compound

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) has become a cornerstone of metabolomics research. This powerful combination allows for the sensitive and specific identification and quantification of hundreds to thousands of metabolites in a single sample, including this compound. plos.orgnih.gov

Metabolomics platforms, such as the Metabolon Discovery HD4TM, utilize LC-MS to profile a wide array of small molecules in biological samples like plasma and urine. medrxiv.orgnih.gov In several large-scale metabolomics studies, this compound (often referred to as O-methylascorbate) has been successfully identified and quantified in human plasma. medrxiv.orguib.noplos.org These non-targeted approaches provide a comprehensive snapshot of the metabolome, enabling the discovery of novel associations between metabolites and physiological or pathological states. For example, GC-MS based metabolomics has also been used to detect 2-O-methylascorbic acid in rat urine samples. nih.gov

Genetic Association Studies and Biomarker Discovery

The integration of metabolomics with large-scale genetic studies has opened new avenues for understanding the factors that influence metabolite levels and for discovering novel biomarkers for diseases.

Genome-Wide Association Studies (GWAS) for Plasma Metabolites, including O-Methylascorbate

Genome-Wide Association Studies (GWAS) are utilized to identify genetic variants associated with specific traits, in this case, the levels of circulating metabolites. Several large GWAS have been conducted on plasma metabolites, revealing numerous genetic loci that influence their concentrations. medrxiv.orgresearchgate.net

In a GWAS involving 6,136 Finnish men, a novel association was identified between a missense variant (p.Asn336Lys) in the SLC23A3 gene and the plasma levels of 2-O-methylascorbic acid. medrxiv.org Another study, the Canadian Longitudinal Study on Aging (CLSA), investigated the genetic factors associated with O-methylascorbate and ascorbic acid 2-sulfate, both metabolites in the vitamin C pathway. nih.govresearchgate.net These studies underscore the role of genetic factors in determining the levels of ascorbate derivatives.

Table 1: Selected GWAS Findings for O-Methylascorbate

| Study Population | Genetic Variant | Associated Gene | Finding | Citation |

|---|---|---|---|---|

| 6,136 Finnish Men | p.Asn336Lys | SLC23A3 | Novel association with plasma 2-O-methylascorbic acid levels. | medrxiv.org |

Identification of this compound as a Sarcopenia-Related Metabolite Biomarker

Sarcopenia, the age-related loss of muscle mass and function, is a significant health concern. Metabolomics studies are being employed to identify early biomarkers for this condition. nih.govnih.gov A study aimed at identifying shared metabolite biomarkers for multiple sarcopenia-related phenotypes identified 2-O-methylascorbic acid as a sarcopenia-related metabolite. nih.gov This finding suggests that alterations in vitamin C metabolism may be implicated in the pathophysiology of sarcopenia. Further research is needed to validate this compound as a robust biomarker for sarcopenia and to understand its mechanistic role in muscle health.

Association with Disease-Related Metabolic Changes (e.g., Colorectal Cancer)

Metabolic reprogramming is a hallmark of cancer, and analyzing the metabolome of tumor tissues and biofluids can provide insights into cancer biology and potential therapeutic targets. nih.gov A comprehensive metabolomic analysis of microsatellite stable BRAF-mutated colorectal cancer tissues revealed significantly decreased levels of vitamin C (ascorbate) and its metabolites, including 2-O-methylascorbic acid, compared to wild-type tumors. nih.gov This suggests a potential link between altered vitamin C metabolism and the specific molecular subtype of colorectal cancer.

Another study on the metabolic profiles of colorectal cancer patients before and after surgery identified the ascorbate and aldarate metabolism pathway as being significantly altered. nih.gov These findings highlight the potential of this compound and related metabolites as biomarkers for diagnosis, prognosis, or monitoring treatment response in colorectal cancer.

Table 2: this compound in Disease-Related Metabolic Changes

| Disease | Sample Type | Key Finding | Citation |

|---|---|---|---|

| Sarcopenia | Plasma | Identified as a sarcopenia-related metabolite. | nih.gov |

| Colorectal Cancer (BRAF-mutated) | Tumor Tissue | Decreased levels of 2-O-methylascorbic acid compared to wild-type tumors. | nih.gov |

Mechanistic Investigations in Controlled In Vitro and Ex Vivo Models

The elucidation of the precise molecular mechanisms of this compound relies heavily on controlled laboratory models that allow for the systematic study of its biological effects. In vitro systems, utilizing isolated cells, and ex vivo models, using tissue preparations, are indispensable tools for dissecting its activity at a subcellular level, free from the systemic complexities of a whole organism.

Research has employed various cell-based assays to probe the functional consequences of methylating the C-3 hydroxyl group of ascorbic acid. One area of investigation involves the compound's role in oxidative processes. Studies have used in vitro models with plasmid DNA to assess the structure-function relationship of ascorbic acid derivatives in causing oxidative damage. researchgate.net In the presence of transition metal ions like Cu2+, ascorbic acid can induce the cleavage of plasmid DNA. researchgate.net However, derivatives that are methylated at the 2-OH or 3-OH position show a significantly reduced ability to damage plasmid DNA under the same conditions. researchgate.netnih.gov This finding from in vitro plasmid cleavage assays strongly suggests that the free enolic hydroxyl groups at the C-2 and C-3 positions are critical for this specific pro-oxidant activity, and that blocking the C-3 position with a methyl group mitigates this effect. researchgate.net

Cell culture models are also crucial for exploring the influence of this compound on cellular signaling and differentiation. For instance, studies on PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are used to investigate neurite outgrowth, a key process in neuronal development. Research has shown that related derivatives like 3-O-ethyl-l-ascorbic acid can enhance dibutyryl cyclic AMP-induced neurite outgrowth in these cells. researchgate.net This suggests that modifications at the C-3 position can produce compounds with potential neuro-regulatory effects, a hypothesis testable in controlled in vitro environments. researchgate.netnii.ac.jp

Furthermore, in vitro models are used to screen for other specific biological activities, such as anti-inflammatory or anti-allergic potential. The rat basophilic leukemia cell line (RBL-2H3) serves as a common model for studying mast cell degranulation, a central event in type I allergic reactions. mdpi.com Research on various alkylated ascorbic acid derivatives in this system has revealed important structure-activity relationships. While 2-O-methylation was found to be compatible with or even enhance inhibitory activity on degranulation, the presence of a dissociable hydroxyl group at the C-3 position was deemed important for this effect. mdpi.com This highlights the utility of such models in systematically comparing analogs like this compound to understand how specific structural changes impact biological function.

Table 1: Summary of In Vitro Research Findings for Ascorbic Acid Derivatives

| Model System | Derivative Studied | Observed Effect | Reference |

|---|---|---|---|

| Plasmid DNA (pUC19) with Cu2+ | 2-OH or 3-OH methylated ascorbic acid | Reduced ability to induce oxidative DNA cleavage compared to ascorbic acid. | researchgate.net |

| PC12 Cells | 3-O-ethyl-l-ascorbic acid | Enhanced dibutyryl cyclic AMP-induced neurite outgrowth. | researchgate.net |

| RBL-2H3 Cells | 2-O-methyl and 3-O-ethyl ascorbic acid derivatives | The dissociable hydroxyl group at the C-3 position was identified as important for degranulation inhibitory activity. | mdpi.com |

Development of Novel this compound Analogs for Specific Research Applications

The structure of this compound serves as a foundational scaffold for the rational design and synthesis of novel analogs tailored for specific research purposes. By systematically modifying its structure, chemists can fine-tune properties like lipophilicity, stability, and target specificity, creating powerful tools to probe biological systems or act as leads for therapeutic development.

One major direction is the creation of multifunctional compounds for complex diseases like Alzheimer's. Research has focused on synthesizing derivatives by conjugating functional motifs to the ascorbic acid core via linkers. mdpi.com For example, analogs where the C-3 hydroxyl group is used as an attachment point for tryptoline (B14887) or phenolic groups via a triazole linker have been developed. mdpi.com These novel molecules are designed to possess multiple activities, such as inhibiting beta-secretase 1 (BACE1) and amyloid aggregation, in addition to the antioxidant properties conferred by the ascorbate core. mdpi.com The evaluation of these C-3 substituted analogs in in-vitro and cell-based assays helps establish structure-activity relationships, guiding the design of more potent and targeted compounds. mdpi.com

Another area of development involves creating analogs with enhanced cell permeability and specific inhibitory activities for applications in immunology and allergy research. The synthesis of derivatives of 3-O-alkylascorbic acids, such as 3-O-Ethyl-6-O-hexadecanoyl-l-ascorbic acid, demonstrates this approach. mdpi.com Here, modifications are made at both the C-3 and C-6 positions to modulate the molecule's physicochemical properties. By comparing these analogs to their C-2 modified counterparts in functional assays, such as mast cell degranulation, researchers can determine the structural requirements for a desired biological effect. mdpi.com Such studies have indicated that while alkylation at C-3 can be performed, a free hydroxyl group at this position is often important for certain activities, providing crucial feedback for future synthetic strategies. mdpi.com

The development of efficient and regioselective synthetic methods is paramount to this field. Single-step syntheses of 3-O-alkyl ethers of ascorbic acid without the need for cumbersome protecting groups have been reported, facilitating the more rapid production of novel analogs for biological screening. researchgate.net These synthetic advancements are critical for exploring a wider range of chemical diversity, enabling the creation of libraries of this compound analogs. These libraries can then be screened in high-throughput assays to identify compounds with unique and potent activities for a variety of research applications, from neurobiology to materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-O-Methylascorbic acid, and how can its purity and structure be validated?

- Methodological Answer :

- Synthesis : A common approach involves regioselective methylation of L-ascorbic acid. For example, using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMSO/THF) to protect the 3-hydroxyl group . Post-reaction, purification via flash chromatography (petroleum ether/EtOAc gradients) is recommended to isolate the product .

- Characterization : Validate purity using HPLC (C18 column, UV detection at 245 nm) and confirm structure via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure comparison with literature data for chemical shifts (e.g., C-3 methyl group resonance at ~3.3 ppm in ¹H NMR) .

Q. How does the stability of this compound vary under different experimental conditions (pH, temperature, light)?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and compare with dark controls .

- pH Sensitivity : Test solubility and stability in buffers (pH 3–9) using UV-spectrophotometry to track absorbance changes at 265 nm .

- Incompatibilities : Avoid strong acids/oxidizing agents, which may cleave the methyl ether or oxidize the dienol structure .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.

- Quantification :

- HPLC-UV/Vis : Suitable for high-concentration samples (LOQ ~1 µM) .

- LC-MS/MS : Preferred for trace-level detection (LOQ ~0.1 nM); employ MRM transitions (e.g., m/z 207 → 143 for quantification) .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound compared to native ascorbic acid?

- Methodological Answer :

- Radical Scavenging Assays : Compare DPPH/ABTS radical scavenging IC₅₀ values. Methylation at the 3-OH reduces electron-donating capacity, potentially lowering antioxidant efficacy .

- Computational Studies : Perform DFT calculations to assess the O-H bond dissociation energy (BDE) of the 2-OH group, which remains active after methylation .

- Cell-Based Models : Use oxidative stress models (e.g., H₂O₂-induced ROS in fibroblasts) to measure intracellular glutathione levels and lipid peroxidation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias in cell viability assays), and perform meta-analysis using random-effects models .

- Source Analysis : Scrutinize experimental variables (e.g., cell lines, assay protocols, purity of compounds). For example, discrepancies in tyrosinase inhibition IC₅₀ may arise from enzyme sources (human vs. mushroom) .

Q. What experimental designs are optimal for comparative studies of this compound derivatives in dermatological research?

- Methodological Answer :

- In Vitro/Ex Vivo Models :

- Skin Permeation : Use Franz diffusion cells with ex vivo human skin; compare permeability coefficients (log Kp) .

- Anti-Melanogenic Activity : Co-culture melanocytes/keratinocytes and measure melanin content via spectrophotometry (405 nm) after UVB irradiation .

- Dose-Response Meta-Analysis : Pool data from multiple studies to model efficacy vs. methylation position (3-O vs. 5-O derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.